
3-(Diisopropoxyphosphinyloxy)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diisopropoxyphosphinyloxy)-pyridine is an organophosphorus compound that features a pyridine ring substituted with a diisopropoxyphosphinyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diisopropoxyphosphinyloxy)-pyridine typically involves the reaction of pyridine with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diisopropoxyphosphinyloxy)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyloxy group to a phosphine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-(Diisopropoxyphosphinyloxy)-pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Diisopropoxyphosphinyloxy)-pyridine involves its interaction with molecular targets through its phosphinyloxy group. This group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. The pathways involved depend on the specific application and the nature of the molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Diethoxyphosphinyloxy)-pyridine: Similar structure but with ethoxy groups instead of isopropoxy groups.
3-(Dimethoxyphosphinyloxy)-pyridine: Contains methoxy groups instead of isopropoxy groups.
Uniqueness
3-(Diisopropoxyphosphinyloxy)-pyridine is unique due to the presence of isopropoxy groups, which can influence its reactivity and physical properties compared to its analogs. This uniqueness can be leveraged in specific applications where the steric and electronic effects of the isopropoxy groups are advantageous.
Propiedades
Número CAS |
78218-73-2 |
|---|---|
Fórmula molecular |
C11H18NO4P |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
dipropan-2-yl pyridin-3-yl phosphate |
InChI |
InChI=1S/C11H18NO4P/c1-9(2)14-17(13,15-10(3)4)16-11-6-5-7-12-8-11/h5-10H,1-4H3 |
Clave InChI |
ACKRFIVKCUEHFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(OC1=CN=CC=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


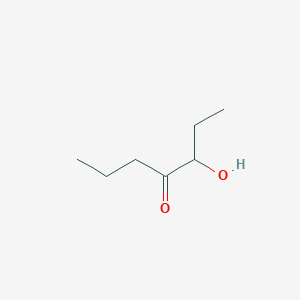
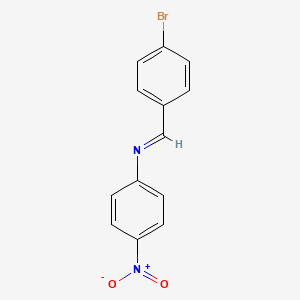

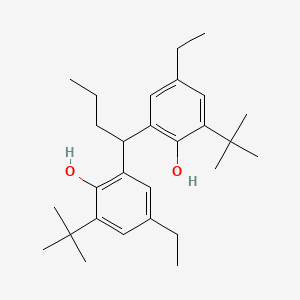
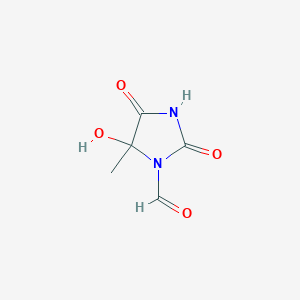
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
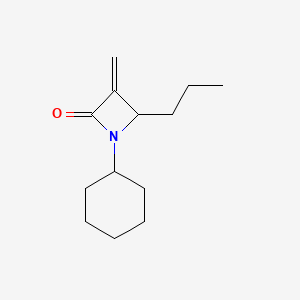
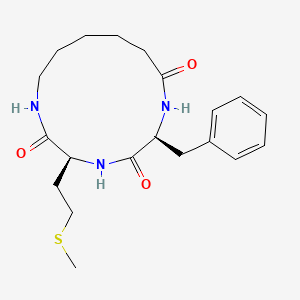


![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
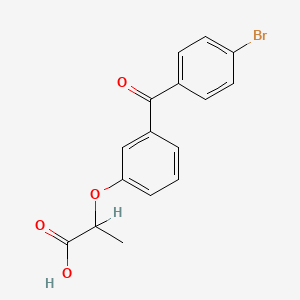

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
